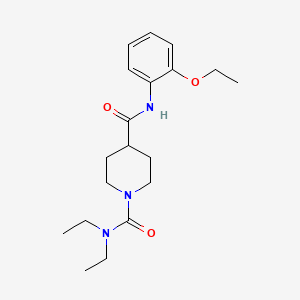![molecular formula C15H16N2O2 B5326553 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5326553.png)
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole, also known as MADIM, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole is not fully understood. However, studies have suggested that it may exert its pharmacological effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes. In addition, it has been reported to reduce inflammation and pain by modulating the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various analytical techniques. It is also readily available in the market at a reasonable cost. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole. One of the areas of interest is its potential application in drug discovery and development. It may serve as a lead compound for the synthesis of novel analogs with improved pharmacological properties. Another area of interest is its mechanism of action, which requires further investigation to understand its molecular targets and pathways. In addition, its potential application in agriculture and food industry as a fungicide and preservative is also worth exploring.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its various applications.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole involves the reaction between 4-methoxyphenylacetic acid and 2,4-dimethylimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under anhydrous conditions and yields this compound as a white crystalline solid. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. In pharmacology, it has been reported to possess analgesic and anti-inflammatory properties. In biochemistry, it has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethylimidazol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-10-17(12(2)16-11)15(18)9-6-13-4-7-14(19-3)8-5-13/h4-10H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUBSQOHZHJME-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)
![8-{4-[3-(2,4-dichlorophenyl)acryloyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5326478.png)


![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)

![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)
![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)
![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)
![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)